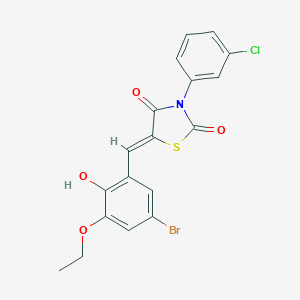
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as BTEC, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. BTEC has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Wirkmechanismus
The mechanism of action of BTEC involves the modulation of various signaling pathways. BTEC has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. BTEC also activates the Nrf2 pathway, which is involved in the regulation of antioxidant response. Furthermore, BTEC has been found to induce apoptosis and inhibit cell proliferation in cancer cells by modulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
BTEC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. BTEC has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BTEC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
BTEC has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, BTEC has some limitations as well. It has poor solubility in water, which can limit its use in in vivo studies. In addition, BTEC has not been extensively studied in animal models, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of BTEC. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress. Another direction is to explore its mechanism of action in more detail, particularly with respect to its modulation of various signaling pathways. Furthermore, future studies could focus on improving the solubility and bioavailability of BTEC, which could enhance its potential for clinical applications.
Synthesemethoden
BTEC can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 3-chlorophenylthiourea in the presence of a base catalyst, followed by cyclization with chloroacetic acid. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
BTEC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. BTEC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, via the NF-κB pathway. BTEC has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BTEC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Eigenschaften
Produktname |
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C18H13BrClNO4S |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13BrClNO4S/c1-2-25-14-8-11(19)6-10(16(14)22)7-15-17(23)21(18(24)26-15)13-5-3-4-12(20)9-13/h3-9,22H,2H2,1H3/b15-7- |
InChI-Schlüssel |
AAINBKQYOURRRV-CHHVJCJISA-N |
Isomerische SMILES |
CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br |
SMILES |
CCOC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![ethyl 4-[(5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301109.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301110.png)
![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-[(1-{4-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301119.png)
![3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301120.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)


![(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B301124.png)
![Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B301125.png)